(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, a furan ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate alkyne under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving furfural and an appropriate amine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular pathways involved include the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-bromophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(4-nitrophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it a valuable candidate for medicinal and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24-21-18(12-14-4-1-2-6-19(14)27-21)20(25)23-13-17-5-3-11-26-17/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFNMFIKRZKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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